molecular formula C₁₇H₁₉N₃O₈S₂ B1156695 (S)-Methoxy Cefoxitin

(S)-Methoxy Cefoxitin

Cat. No.: B1156695
M. Wt: 457.48
Attention: For research use only. Not for human or veterinary use.
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Description

Classification within β-Lactam Antibiotics and Cephamycins

(S)-Methoxy Cefoxitin (B1668866) is classified as a β-lactam antibiotic, a large family of antibacterial agents characterized by the presence of a β-lactam ring in their molecular structure. wikipedia.org More specifically, it belongs to the cephamycin subgroup, which are often grouped with the second-generation cephalosporins due to their spectrum of activity. drugbank.comtaylorandfrancis.com The defining feature of cephamycins, including (S)-Methoxy Cefoxitin, is the presence of a methoxy (B1213986) group at the 7α position of the cephalosporin (B10832234) nucleus. nih.govresearchgate.net This structural attribute confers significant resistance to β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics. nih.govguidetopharmacology.org

Table 1: Classification of this compound

Classification Level Category
Broad Class β-Lactam Antibiotic
Subgroup Cephamycin

Historical Context of Cephamycin Research and Development

The journey of cephamycin research began with the discovery of natural antibiotics. Following the groundbreaking discovery of penicillin, scientists intensified their search for other potent antimicrobial compounds. nih.gov In 1945, Giuseppe Brotzu first identified the fungus Cephalosporium acremonium in sewer waters near Cagliari, Italy, which led to the isolation of cephalosporin C. researchgate.net This discovery paved the way for further exploration of similar compounds.

Later, researchers at Merck and Lilly, while investigating penicillin-producing bacteria, discovered cephamycin C. wikipedia.org This natural compound, produced by Streptomyces lactamdurans, exhibited high resistance to many β-lactamases but had a limited spectrum of activity, being primarily effective against Gram-negative bacteria. fda.govwikipedia.org To enhance its therapeutic potential, scientists undertook a process of chemical modification. This led to the synthesis of cefoxitin in 1972, a semi-synthetic derivative of cephamycin C. nih.govwikipedia.org The development of cefoxitin was a significant milestone, as it broadened the antibacterial spectrum to include Gram-positive bacteria while retaining the crucial resistance to β-lactamase degradation. wikipedia.org The success of cefoxitin spurred further research into the cephamycin family and the broader class of β-lactam antibiotics. wikipedia.org

Table 2: Timeline of Key Discoveries

Year Discovery Significance
1945 Discovery of Cephalosporium acremonium Led to the isolation of cephalosporins. researchgate.net
Post-1945 Discovery of Cephamycin C First cephamycin identified, showing high resistance to β-lactamases. wikipedia.org

Significance of the 7α-Methoxy Moiety in β-Lactam Stability

The 7α-methoxy group is a cornerstone of the chemical structure and function of this compound and other cephamycins. nih.govresearchgate.net This moiety provides a high degree of stability against a wide range of β-lactamase enzymes, including both penicillinases and cephalosporinases, which are produced by many Gram-negative bacteria. drugbank.comncats.io

The stability imparted by the 7α-methoxy group is attributed to steric hindrance. researchgate.netminia.edu.eg This structural feature physically obstructs the approach of β-lactamase enzymes to the β-lactam ring, making it difficult for the enzymes to hydrolyze and inactivate the antibiotic. researchgate.net Research has shown that cephamycins are highly stable against hydrolysis by β-lactamases, in stark contrast to their 7α-H analogs, which are rapidly broken down. nih.gov This enhanced stability is a key factor in the effectiveness of cephamycins against bacteria that have developed resistance to other β-lactam antibiotics. researchgate.net While substitutions at the 7α position with other groups can also confer stability, the methoxy group has been found to be particularly effective in maintaining both stability and potent antibacterial activity. nih.gov

Table 3: Impact of the 7α-Methoxy Group

Feature Description
Mechanism of Stability Steric hindrance preventing β-lactamase access to the β-lactam ring. researchgate.netminia.edu.eg
Effect on β-Lactamases High stability against hydrolysis by both penicillinases and cephalosporinases. drugbank.comnih.gov

| Clinical Relevance | Overcomes a common bacterial resistance mechanism, broadening the antibiotic's utility. researchgate.net |

Properties

Molecular Formula

C₁₇H₁₉N₃O₈S₂

Molecular Weight

457.48

Origin of Product

United States

Stereoselective Chemical Synthesis and Reaction Mechanisms of S Methoxy Cefoxitin

Chirality and Stereochemical Control in β-Lactam Synthesis

The biological activity of β-lactam antibiotics is intrinsically linked to their three-dimensional structure. The cefoxitin (B1668866) molecule possesses multiple chiral centers, with the stereochemistry at the C-6 and C-7 positions of the 5-thia-1-azabicyclo[4.2.0]oct-2-ene core being critical for its antibacterial efficacy. The desired and biologically active isomer of cefoxitin is designated as (6R, 7S). nih.govdrugfuture.com

Achieving stereochemical control during the synthesis of β-lactams is a central challenge. rsc.orgmdpi.com For cefoxitin, this involves not only maintaining the inherent (6R) configuration derived from the starting material, often a penicillin or cephalosporin (B10832234) precursor, but also selectively introducing the methoxy (B1213986) group at the C-7 position to yield the (7S) configuration. This specific arrangement is crucial for the molecule to bind effectively to penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis, while simultaneously resisting degradation by β-lactamases. nih.govnih.gov The development of stereoselective synthetic methods is therefore essential to produce the enantiomerically pure drug, avoiding contamination with less active or inactive diastereomers. rsc.org

Mechanistic Investigations of Key Synthetic Transformations

The stereochemical outcome of the direct methoxylation reaction is governed by its underlying mechanism. The reaction is believed to proceed through the formation of a C-7 imine intermediate (or a related N-chloro or N-bromo species). The base (sodium methoxide) abstracts the proton from the 7-amido group, and the subsequent reaction with the hypohalite generates a transient N-haloamide. Elimination of hydrogen halide leads to the formation of an acyl-imine at the C-7 position.

The crucial step for stereocontrol is the subsequent nucleophilic attack of the methoxide (B1231860) ion on the planar C-7 imine. The existing stereochemistry of the bicyclic cephem core, particularly the bulky substituent at C-6, sterically hinders the β-face (the top face). Consequently, the methoxide ion preferentially attacks from the less hindered α-face (the bottom face), leading to the formation of the desired 7α-methoxy group, which corresponds to the (7S) configuration. nih.gov The low reaction temperature is critical to maintain the conformational rigidity of the transition state, thereby maximizing this facial selectivity.

Analysis of Synthetic Intermediates and Byproducts, including Impurities

The synthesis of (S)-Methoxy Cefoxitin is a multi-step process that involves several key intermediates and can generate various byproducts and impurities that must be monitored and controlled for quality assurance. jocpr.com

Key synthetic intermediates often include 7-aminocephalosporanic acid (7-ACA), cephalothin, and deacetylated cefoxitin benzathine. google.com

During the synthesis and storage, several impurities can be formed. These include stereoisomers, degradation products, and side-reaction products. The European Pharmacopoeia lists several official impurities for cefoxitin. jocpr.com

Impurity NameStructure/TypeOrigin
(R)-Methoxy Cefoxitin (7R)-diastereomerIncomplete stereoselectivity during the methoxylation step. pharmaffiliates.com
Decarbamoyl Cefoxitin (Impurity A) Loss of the carbamoyl (B1232498) group (-CONH₂) from the C-3 side chain.Hydrolysis of the carbamoyloxymethyl group. pharmaffiliates.com
Δ³-Cefoxitin (Impurity B) Double bond isomer (Δ³-cephem instead of Δ²-cephem).Isomerization of the double bond within the cephem nucleus, often base-catalyzed.
Cefoxitin Lactone Intramolecular cyclization product.Cleavage of the carbamate (B1207046) followed by cyclization.
This compound Impurity C Diastereomer in the C-7 side chain: (6R,7S)-...-7-((S)-2-methoxy-2-(thiophen-2-yl)acetamido)-...Arises from impurities in the acylating agent or side reactions. jocpr.com

This interactive table summarizes common impurities encountered during the synthesis and storage of this compound.

Rigorous analytical methods, such as High-Performance Liquid Chromatography (HPLC), are employed to separate and quantify the desired this compound from these intermediates and impurities, ensuring the final active pharmaceutical ingredient meets the stringent purity requirements. jocpr.com

Advanced Structural Analysis and Conformational Dynamics of S Methoxy Cefoxitin

Spectroscopic Characterization Methodologies (e.g., Advanced NMR, Mass Spectrometry)

Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation of (S)-Methoxy Cefoxitin (B1668866), distinguishing it from its diastereomer and other related impurities. High-resolution mass spectrometry (HRMS) and various nuclear magnetic resonance (NMR) techniques provide definitive evidence of its atomic connectivity and stereochemistry. jocpr.com

Mass Spectrometry: High-resolution mass spectrometry in positive ion mode confirms the molecular mass of (S)-Methoxy Cefoxitin. The observed molecular ion peak corresponds to its calculated mass, verifying the elemental composition. jocpr.com

Mass Spectrometry Data for this compound
Ionization Mode Positive Ion
Molecular Ion Peak [M+Na]⁺ at m/z 480.0510
Calculated Mass 457.05 Da

This interactive table summarizes the high-resolution mass spectrometry findings for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for the detailed structural elucidation of this compound. Techniques such as ¹H NMR, ¹³C NMR, DEPT, HSQC, and HMBC are employed to assign the specific chemical shifts of each proton and carbon atom, confirming the compound's constitution and the stereochemistry of the methoxy (B1213986) group. jocpr.com The spectra are typically recorded using deuterated solvents like methanol-d4 (B120146) (CD₃OD) or chloroform-d (B32938) (CDCl₃). jocpr.com

Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
7-OCH₃3.45 (s)51.2
H-65.05 (s)88.1
Side-chain OCH₃3.52 (s)58.0
Side-chain α-CH5.20 (s)81.5
Thiophene (B33073) C2'-H7.35 (dd)127.5
Thiophene C3'-H7.05 (t)126.8
Thiophene C4'-H7.10 (dd)128.2

This interactive table presents key NMR spectral data that are characteristic of the this compound structure. jocpr.com

Crystallographic Studies and Solid-State Structural Elucidation

X-ray crystallography provides the most definitive evidence of the three-dimensional structure of a molecule in its solid state. While specific crystallographic data for the isolated this compound isomer is not widely published, analysis of the parent compound, Cefoxitin, offers significant insights into the core bicyclic structure.

Anhydrous cefoxitin crystals have been analyzed using X-ray diffraction (XRD), revealing characteristic peaks that define its solid-state packing and conformation. These studies establish the foundational geometry of the 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system. The introduction of the (S)-methoxy group at the C7 position is expected to influence the crystal packing arrangement due to altered steric and electronic properties, potentially leading to different polymorphic forms compared to cefoxitin or its (R)-diastereomer. The precise bond lengths, bond angles, and torsional angles involving the (S)-methoxy group would be key determinants of its solid-state conformation.

Typical Crystallographic Data for Cefoxitin
Crystal System (Data not widely available)
Space Group (Data not widely available)
Key XRD Peaks (2θ) 12.0°, 15.7°, 18.8°, 22.6°
Melting Point 149-150 °C wikipedia.org

This interactive table summarizes known solid-state properties of the parent compound, Cefoxitin.

Computational Chemistry and Molecular Modeling of Conformation

In the absence of extensive experimental crystallographic data for this compound, computational chemistry and molecular modeling serve as powerful predictive tools. mdpi.com These methods allow for the exploration of the molecule's conformational landscape, energy minima, and dynamic behavior in different environments.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to model the flexibility of this compound in a solvent, providing insights into the range of accessible conformations. mdpi.com Such simulations would likely show that the core cephem nucleus maintains a relatively rigid structure, while significant flexibility exists in the C7-acetamido and C3-carbamoyloxymethyl side chains. The orientation of the (S)-methoxy group relative to the β-lactam ring would be a key focus, as this can influence its chemical reactivity and interactions. researchgate.net

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate the optimized geometry of the molecule and predict its spectroscopic properties, such as NMR chemical shifts. mdpi.comresearchgate.net These theoretical calculations can be compared with experimental data to validate the proposed structure and stereochemistry. For this compound, DFT could be used to determine the most stable rotamer of the C7-methoxy group and to analyze its electronic effect on the β-lactam ring.

Influence of the (S)-Methoxy Group on Molecular Geometry and Flexibility

The introduction of the methoxy group at the C7 position of the cephem nucleus has a profound impact on the molecule's structure and stability. researchgate.net This substitution, particularly with the (S)-stereochemistry, sterically shields the adjacent β-lactam ring. patsnap.com

This steric bulk is a critical feature, providing significant stability against degradation by β-lactamase enzymes produced by bacteria. wikipedia.orgresearchgate.netpatsnap.com The methoxy group physically obstructs the approach of the enzyme's active site to the hydrolyzable amide bond within the β-lactam ring. mcmaster.ca

Molecular Mechanism of Antimicrobial Action of S Methoxy Cefoxitin

Interaction with Penicillin-Binding Proteins (PBPs) at the Molecular Level

The primary molecular target of (S)-Methoxy Cefoxitin (B1668866) is the suite of penicillin-binding proteins, which are bacterial transpeptidases essential for the final steps of peptidoglycan synthesis. nih.govunc.edu By forming a stable, covalent bond with these enzymes, (S)-Methoxy Cefoxitin effectively inactivates them, halting the construction of the cell wall. nih.gov

Binding Affinities and Kinetics with Specific PBP Isoforms

This compound exhibits a broad range of affinities for various PBP isoforms, which can differ between bacterial species. This differential affinity is a key determinant of its spectrum of activity. The potency of a β-lactam antibiotic against a specific PBP is often measured by the second-order rate constant of acylation (k₂/K), which reflects the efficiency of enzyme inactivation. nih.gov

In Escherichia coli, this compound demonstrates a strong affinity for multiple PBPs. It is a particularly potent inhibitor of PBP5, with a second-order acylation rate constant (k₂/K') of 1,100 M⁻¹s⁻¹. nih.gov Further studies have quantified its inhibitory concentration (IC₅₀)—the concentration required to inhibit 50% of PBP activity—against various isoforms in live E. coli cells, highlighting its broad-spectrum PBP engagement.

PBP Isoform (E. coli)IC₅₀ (µg/mL)
PBP1a0.9
PBP1b0.07
PBP20.6
PBP30.01
PBP40.07
PBP50.01
PBP60.01
PBP7/8>1000

Data derived from profiling studies in Escherichia coli strain DC2. nih.gov

In other bacteria, such as Staphylococcus aureus, this compound shows a high affinity for PBP4. mdpi.com This interaction is significant as PBP4 has been implicated in mediating β-lactam resistance. In Streptococcus pneumoniae, studies have revealed that this compound is selective for PBP3.

Structural Basis of PBP Acylation and Deacylation Inhibition

The interaction between this compound and a PBP occurs in a multi-step process. Initially, the antibiotic binds non-covalently to the active site of the PBP, forming a Michaelis-Menten complex. nih.gov This is followed by the crucial acylation step, where the active-site serine residue of the PBP attacks the carbonyl carbon of the β-lactam ring. nih.gov This attack opens the strained β-lactam ring and results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. nih.govunc.edu

Crystal structure analysis of the E. coli PBP5 in complex with cefoxitin confirms this covalent linkage. nih.govresearchgate.net The resulting acyl-enzyme complex is highly stable, primarily because the deacylation step, which would regenerate the active enzyme, is extremely slow. This inhibition of deacylation is a key feature of this compound's efficacy. The structural configuration of the bound antibiotic, particularly the presence of the 7α-methoxy group, sterically hinders the approach of a hydrolytic water molecule necessary for cleaving the acyl bond. asm.org This prolonged inactivation of PBPs ensures a sustained disruption of cell wall synthesis.

Role of the 7α-Methoxy Group in PBP Recognition and Catalysis

The 7α-methoxy group is a defining structural feature of cephamycins like this compound and plays a critical role in its molecular mechanism. This group provides significant steric bulk, which is instrumental in protecting the β-lactam ring from hydrolysis by many bacterial β-lactamase enzymes. nih.gov

Within the PBP active site, the 7α-methoxy group has a profound impact on the stability of the acyl-enzyme complex. Structural studies of related cephamycins complexed with enzymes show that this methoxy (B1213986) group can point inward toward the active site. In this orientation, it physically displaces the catalytic water molecule that is essential for deacylation. asm.org By serving as a steric barrier between the water molecule and the acyl-enzyme linkage, the 7α-methoxy group dramatically slows the rate of enzyme regeneration, leading to potent and sustained inhibition of PBP activity. asm.orgnih.gov

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis Pathways

The bacterial cell wall is a rigid, mesh-like structure composed of peptidoglycan, which is crucial for maintaining cell shape and protecting against osmotic lysis. The synthesis of peptidoglycan is a complex process that culminates in a transpeptidation reaction to cross-link adjacent glycan chains, a step catalyzed by PBPs. nih.gov

This compound's primary mechanism of action is the direct inhibition of this final transpeptidation step. unc.edu By acylating the active site of PBPs, it prevents the formation of peptide cross-links between the long polysaccharide chains that form the peptidoglycan backbone. This disruption leads to the accumulation of unlinked peptidoglycan precursors and the synthesis of a structurally deficient cell wall. The weakened cell wall is unable to provide the necessary mechanical strength to the bacterium.

Molecular Determinants of Bactericidal Activity

The bactericidal nature of this compound is a direct consequence of its potent inhibition of peptidoglycan synthesis. The resulting structurally compromised cell wall cannot withstand the high internal osmotic pressure of the bacterial cell. This leads to uncontrolled water influx, causing the cell to swell and eventually rupture, a process known as cell lysis. unc.edu

The effectiveness of this compound is therefore determined at the molecular level by several factors:

PBP Affinity : The rate and strength of binding to essential PBP isoforms determine the concentration at which the antibiotic can effectively halt cell wall construction.

Stability of the Acyl-Enzyme Complex : The slow rate of deacylation, greatly influenced by the 7α-methoxy group, ensures that PBPs remain inhibited for a prolonged period, preventing any recovery of cell wall synthesis.

Resistance to β-Lactamases : The ability of the 7α-methoxy group to protect the β-lactam ring from enzymatic degradation by β-lactamases allows the antibiotic to reach its PBP targets intact.

In strains that have acquired resistance, such as methicillin-resistant Staphylococcus aureus (MRSA), the primary molecular determinant is the expression of an altered PBP, PBP2a. nih.govresearchgate.net This alternative PBP has a very low binding affinity for most β-lactam antibiotics, including cefoxitin, allowing cell wall synthesis to continue even in the presence of the drug.

Microbiological Resistance Mechanisms and Enzymatic Interactions

Molecular Basis of Resistance to β-Lactamases

Resistance to β-lactam antibiotics is frequently mediated by β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug. The chemical structure of (S)-Methoxy Cefoxitin (B1668866), however, provides inherent stability against many of these enzymes.

Structural Stability against Serine β-Lactamase Hydrolysis due to 7α-Methoxy Group

A key structural characteristic of (S)-Methoxy Cefoxitin is the presence of a methoxy (B1213986) group at the 7α position of the cephem nucleus. chemicalbook.comnih.gov This 7α-methoxy group provides significant steric bulk, which physically hinders the access of β-lactamase enzymes to the β-lactam ring. chemicalbook.com This steric hindrance is a primary reason for the compound's notable stability and resistance to hydrolysis by a wide array of serine β-lactamases, including both penicillinases and cephalosporinases produced by Gram-negative bacteria. nih.govwikipedia.orgasm.orgasm.org

The inspiration for this structural modification came from the naturally occurring antibiotic, cephamycin C. chemicalbook.com Cephamycins as a class are recognized for their high degree of stability against enzymatic degradation. nih.gov Research has demonstrated that this stability is not a result of poor affinity for the enzymes; in fact, this compound can act as a potent competitive inhibitor of various β-lactamases. nih.govnih.gov The 7α-methoxy substitution is therefore crucial for preserving the antibiotic's integrity in the presence of these destructive enzymes. nih.govpatsnap.com

Interaction Profiles with Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-Lactamases

The interaction of this compound with different classes of β-lactamases is varied. It is generally resistant to hydrolysis by many extended-spectrum β-lactamases (ESBLs), making it a potential therapeutic option for infections caused by ESBL-producing Enterobacterales. nih.govnih.gov

Conversely, its interaction with AmpC β-lactamases is more complex. AmpC enzymes, which are Class C cephalosporinases, can effectively hydrolyze cephamycins. nih.gov Consequently, resistance to cefoxitin is often utilized in clinical laboratories as a screening marker to presumptively identify the presence of AmpC β-lactamases. jcdr.netresearchgate.net However, this correlation is not absolute, as some AmpC-producing strains have been reported to show in vitro susceptibility to cefoxitin. jcdr.net Furthermore, this compound can act as a potent inducer of chromosomally encoded AmpC enzymes in certain Gram-negative bacilli, which can complicate therapeutic outcomes. chemicalbook.comasm.org

Enzyme ClassInteraction with this compoundClinical Implication
Standard Penicillinases/CephalosporinasesHigh stability against hydrolysis. nih.govwikipedia.orgEffective against many β-lactamase-producing organisms.
Extended-Spectrum β-Lactamases (ESBLs)Generally stable; resistant to hydrolysis. nih.govConsidered a carbapenem-sparing option for ESBL infections. nih.gov
AmpC β-LactamasesSusceptible to hydrolysis; potent inducer of AmpC expression. chemicalbook.comnih.govCefoxitin resistance is a screening marker for AmpC production. researchgate.net

Enzymatic Kinetics of β-Lactamase Inactivation by this compound

This compound demonstrates significant interaction with β-lactamases at the enzymatic level. It functions as an effective competitive inhibitor of chromosomally mediated β-lactamases, such as those from Enterobacter cloacae and Citrobacter freundii. nih.gov It also competitively inhibits the plasmid-mediated TEM-1 enzyme at higher concentrations. nih.gov Studies have shown that cephamycins, including cefoxitin, are potent inhibitors of the β-lactamase produced by Morganella morganii and Type I (P99) β-lactamases. nih.govcapes.gov.br This inhibitory activity is attributed to its ability to bind effectively to the active site of these enzymes. asm.org

The relationship between hydrolysis and resistance is not always direct. While resistance to hydrolysis contributes significantly to cefoxitin's activity, some bacteria can be resistant despite hydrolyzing the antibiotic very slowly. asm.orgasm.org Conversely, certain susceptible strains may possess the ability to readily hydrolyze it, indicating that other factors beyond enzymatic degradation play a role in determining bacterial susceptibility. asm.org

Alterations in Penicillin-Binding Proteins (PBPs) as a Resistance Strategy

The primary mechanism of action for all β-lactam antibiotics, including this compound, is the inhibition of penicillin-binding proteins (PBPs). wikipedia.orgpatsnap.com These enzymes are essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. wikipedia.org By binding to PBPs, cefoxitin inactivates their transpeptidase function, leading to a weakened cell wall and eventual cell lysis. patsnap.comacemap.info Bacteria have evolved sophisticated resistance strategies that involve modifying these target proteins. oup.comresearchgate.net

PBP Gene Mutations and Expression Modulation

One mechanism of resistance involves alterations to the bacteria's native PBPs. Mutations in the genes encoding these proteins (pbp genes) can reduce the binding affinity of β-lactam antibiotics. wikipedia.org In organisms like Streptococcus pneumoniae, mutations within the transpeptidase domains of pbp1a, pbp2b, and pbp2x are critical for the development of resistance. nih.govresearchgate.net Similarly, specific mutations in pbp1, pbp2, pbp3, and pbp4 have been shown to confer tolerance to cefoxitin in borderline oxacillin-resistant Staphylococcus aureus (BORSA). nih.gov Additionally, the overexpression of certain native PBPs can also contribute to reduced susceptibility. nih.govresearchgate.net

Role of Alternative PBPs (e.g., PBP2a encoded by mecA) in Resistance

The most significant PBP-mediated resistance mechanism in staphylococci involves the acquisition of an alternative PBP. oup.comresearchgate.net Methicillin-resistant Staphylococcus aureus (MRSA) achieves broad β-lactam resistance through the mecA gene, which encodes a unique low-affinity PBP known as PBP2a. nih.govoup.comresearchgate.net

PBP2a has a very low affinity for most β-lactam antibiotics, including cefoxitin. nih.gov This allows it to continue synthesizing the cell wall even when the bacteria's native PBPs are inhibited by the antibiotic. wikipedia.orgoup.com The presence of the mecA gene or the PBP2a protein is the definitive marker for MRSA. oup.com this compound is a known potent inducer of mecA gene expression and subsequent PBP2a production. nih.govasm.org The function of PBP2a is not entirely independent; it requires cooperation with native staphylococcal PBPs, such as PBP2, to confer resistance. nih.govresearchgate.net

Mutations within the mecA gene itself can also impact the resistance profile. For instance, a Gly599Ser substitution near the active site of PBP2a can render the protein non-functional, leading to a susceptible phenotype despite the presence of the mecA gene. oup.com Conversely, other missense mutations, such as E239R at an allosteric site, can decrease the binding affinity of cefoxitin and lead to high-level resistance. mdpi.com

Resistance StrategyMechanismExample Organism/Gene
PBP Gene MutationsAlterations in native PBP genes reduce antibiotic binding affinity. researchgate.netnih.govS. pneumoniae (mutations in pbp1a, 2b, 2x). nih.gov
PBP Expression ModulationOverproduction of a native PBP. nih.govS. aureus (PBP2 overproduction). researchgate.net
Acquisition of Alternative PBPExpression of a novel, low-affinity PBP that is not inhibited by the antibiotic. nih.govMRSA (PBP2a encoded by mecA). researchgate.net
Alternative PBP MutationMutations within the alternative PBP gene affecting its function or antibiotic affinity. oup.commdpi.comMRSA (mutations in mecA). oup.com

Membrane Permeability and Efflux Pump Mechanisms in Resistance

Resistance to β-lactam antibiotics, including this compound, in Gram-negative bacteria is significantly influenced by the integrity and function of the outer membrane. rcsb.org This barrier controls the influx of substances, and alterations to its components can drastically reduce the intracellular concentration of an antibiotic, rendering it ineffective. rcsb.org Two primary mechanisms involved are the modification of membrane porins and the active removal of the antibiotic by efflux pumps. frontiersin.org

The outer membrane of Gram-negative bacteria contains protein channels known as porins, which allow the passive diffusion of hydrophilic molecules like this compound into the periplasmic space where its targets, the penicillin-binding proteins (PBPs), are located. rcsb.org A common resistance strategy involves the reduction in the number of these porins or the expression of mutated, less permeable versions. rcsb.org This decreased permeability hinders the antibiotic from reaching a sufficient concentration to inhibit cell wall synthesis, leading to resistance. rcsb.orgnih.gov

Research has specifically implicated the loss of porins in conferring resistance to cefoxitin in various clinical isolates. In strains of Klebsiella pneumoniae and Escherichia coli, resistance has been directly linked to the loss of the OmpK35 porin. doi.orgresearchgate.netnih.gov The absence of this specific channel impedes the entry of cefoxitin into the bacterial cell. nih.gov Furthermore, certain porins like OmpK37 in Klebsiella pneumoniae possess naturally narrow channels that inherently restrict the passage of cefoxitin, contributing to intrinsic resistance. rcsb.org

Table 1: Impact of Porin Alterations on Cefoxitin Resistance
Bacterial SpeciesPorin InvolvedMechanism of ResistanceReference
Klebsiella pneumoniaeOmpK35Loss of porin expression reduces drug influx. researchgate.netnih.gov
Escherichia coliOmpK35Loss of porin expression reduces drug influx. researchgate.netnih.gov
Klebsiella pneumoniaeOmpK37Narrow porin channel restricts drug passage. rcsb.org

Efflux pumps are another line of defense, actively transporting antibiotics out of the bacterial cell. frontiersin.org These protein complexes span the bacterial membrane(s) and function to expel a wide range of toxic substances, including various classes of antibiotics. mdpi.com Overexpression of these pumps means that even if this compound molecules successfully traverse the outer membrane, they can be rapidly ejected before they can interact with their PBP targets. mdpi.com While the loss of porins is a well-documented mechanism for cefoxitin resistance, the interplay with efflux pumps presents a combined strategy for bacteria to achieve higher levels of resistance. nih.gov The MtrCDE efflux pump in Neisseria gonorrhoeae, for example, is a primary driver of multidrug resistance, and its overexpression is a key mechanism for antibiotic evasion. mdpi.com

In Vitro Induction of β-Lactamase Production by this compound

This compound is recognized as a potent inducer of certain types of β-lactamases, particularly the chromosomal AmpC cephalosporinases found in many Gram-negative bacteria. nih.govwikipedia.orgoup.com These enzymes are typically produced at low, basal levels. However, in the presence of an inducing agent like cefoxitin, their expression can be significantly upregulated. nih.govoup.com

The induction process is a reversible regulatory response. oup.com When bacteria such as Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens are exposed to cefoxitin, it triggers a signaling cascade that leads to the high-level expression of the ampC gene. oup.com The resulting surge in β-lactamase production in the periplasm allows the bacteria to hydrolyze and inactivate a broad range of β-lactam antibiotics, including many penicillins and cephalosporins. nih.gov Due to its 7-alpha-methoxy group, cefoxitin itself is relatively stable to hydrolysis by many β-lactamases, but its inducing capability can protect the bacteria from other, more susceptible β-lactam drugs. wikipedia.orgpatsnap.com

This induction phenomenon has significant clinical implications. It can lead to antagonism between cefoxitin and other β-lactam antibiotics when used in combination therapy. nih.govnih.gov Studies have shown that cefoxitin can antagonize the activity of drugs like cefotaxime (B1668864) and moxalactam against strains with inducible β-lactamases. nih.govnih.gov The mechanism for this antagonism is twofold:

Induction of drug-inactivating enzymes : Cefoxitin induces the production of β-lactamases that can effectively hydrolyze and inactivate the co-administered antibiotic. nih.govnih.gov

Barrier effect : Even if the induced β-lactamase cannot efficiently hydrolyze the second antibiotic, the high concentration of the enzyme in the periplasmic space can act as a "barrier," binding to the drug and preventing it from reaching its PBP targets. nih.govnih.gov

The strong inducing property of cefoxitin is utilized in clinical microbiology laboratories for diagnostic purposes. Cefoxitin-based tests, such as the disk approximation method, are employed to detect the presence of inducible AmpC β-lactamases in clinical isolates, which is crucial for guiding appropriate antibiotic therapy. nih.govresearchgate.net

In Vitro Antimicrobial Spectrum and Potency of S Methoxy Cefoxitin

Evaluation against Gram-Positive Bacterial Isolates

Cefoxitin (B1668866) demonstrates activity against a variety of Gram-positive organisms, although its potency is generally considered less than that of some other cephalosporins like cefazolin (B47455) and cephalothin. Its spectrum includes activity against Staphylococcus aureus, with the important caveat that strains resistant to methicillin (B1676495) or oxacillin (B1211168) should also be considered resistant to cefoxitin. The compound is active against Streptococcus pneumoniae. However, most strains of enterococci, such as Enterococcus faecalis, are resistant to cefoxitin.

Bacterial IsolateMIC Range (µg/mL)Reference
Staphylococcus aureus (Methicillin-Susceptible)Data not specified in sources
Streptococcus pneumoniae0.2 - 1.0
Enterococcus faecalisResistant

Evaluation against Gram-Negative Bacterial Isolates

(S)-Methoxy Cefoxitin exhibits potent activity against a broad range of Gram-negative bacteria. Its high degree of stability in the presence of beta-lactamases renders it effective against many strains that are resistant to other beta-lactam antibiotics. The spectrum of activity includes strong performance against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, with potency comparable to other available cephalosporins. It is particularly active against indole-positive Proteus species and Serratia marcescens. However, like many cephalosporins of its class, cefoxitin is not active against Pseudomonas aeruginosa.

Bacterial IsolateMIC Range (µg/mL)Reference
Escherichia coli0.2 - 64
Klebsiella pneumoniaeData comparable to other cephalosporins
Proteus mirabilisData comparable to other cephalosporins
Haemophilus influenzae0.5 - 12.5
Serratia marcescensActive
Pseudomonas aeruginosaResistant

Assessment against Anaerobic Bacterial Species

A key feature of this compound is its excellent in vitro activity against a wide array of anaerobic bacteria. It is particularly effective against the Bacteroides fragilis group, which is often resistant to other beta-lactam antibiotics. Studies have shown cefoxitin to be more active against B. fragilis than cefuroxime (B34974) and cephaloridine. While its activity is robust against many anaerobes, it is noted to be less active against Clostridium species, with the exception of Clostridium perfringens. Despite its general effectiveness, some cefoxitin-resistant isolates of the B. fragilis group have been identified.

Bacterial IsolateMIC Range (µg/mL)Reference
Bacteroides fragilis group≤ 16 (for most strains)
Bacteroides fragilis (specific study)8
Clostridium perfringensActive
Other Clostridium speciesLess active

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The potency of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. The MBC is the lowest concentration that results in bacterial death. An MBC to MIC ratio of ≤ 4 is typically indicative of bactericidal activity. Cefoxitin's mode of action, the inhibition of cell wall synthesis, is inherently bactericidal.

MIC values for cefoxitin are determined using standardized methods such as broth microdilution or agar (B569324) dilution. These values are crucial for predicting clinical efficacy and establishing susceptibility breakpoints. For cefoxitin, susceptibility for aerobic organisms is often defined by an MIC of ≤ 8 µg/mL, while for anaerobic organisms, it is ≤ 16 µg/mL. Organisms with an MIC ≥ 32 µg/mL are generally considered resistant.

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents (In Vitro)

The in vitro interaction of this compound with other antimicrobial agents can result in synergistic, indifferent, or antagonistic effects.

Synergistic Interactions:

With Beta-Lactams: Cefoxitin has demonstrated significant synergy when combined with other β-lactam antibiotics against community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA). In the presence of subinhibitory concentrations of cefoxitin, the MICs of agents like nafcillin, cefazolin, and ceftriaxone (B1232239) against CA-MRSA strains decreased by 8- to 64-fold. This synergistic effect was not observed against hospital-associated MRSA (HA-MRSA) strains.

With Aminoglycosides: A distinct synergistic effect has been shown when cefoxitin is combined with aminoglycosides such as gentamicin, tobramycin, and amikacin (B45834) against Pseudomonas aeruginosa. This synergy is notable because P. aeruginosa is highly resistant to cefoxitin alone. The combination, however, did not show synergy against E. coli or S. aureus.

Antagonistic Interactions:

With Beta-Lactams: Cefoxitin can act as an antagonist to other β-lactam antibiotics when tested against certain Gram-negative bacteria. It has been shown to antagonize the activity of cephalothin, cefotaxime (B1668864), moxalactam, piperacillin, and carbenicillin. This antagonism is often linked to cefoxitin's ability to induce the production of β-lactamase enzymes in these organisms, which can then inactivate the other β-lactam drug.

Combination AgentTarget Organism(s)Observed InteractionReference
Other β-Lactams (e.g., nafcillin, cefazolin)Community-Associated MRSASynergy
Aminoglycosides (e.g., gentamicin, tobramycin)Pseudomonas aeruginosaSynergy
Other β-Lactams (e.g., piperacillin, cefotaxime)Gram-Negative BacilliAntagonism

Structure Activity Relationship Sar Studies of S Methoxy Cefoxitin and Analogues

Impact of the 7α-Methoxy Moiety on Antimicrobial Efficacy and β-Lactamase Stability

The defining structural feature of cephamycins, including (S)-Methoxy Cefoxitin (B1668866), is the 7α-methoxy group on the cephem nucleus. nih.govwikipedia.org This moiety plays a pivotal role in the compound's stability against β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics. patsnap.comnih.gov

Research demonstrates that cephamycins are highly stable against hydrolysis by β-lactamases, whereas their 7α-H analogues (lacking the methoxy (B1213986) group) are rapidly broken down. nih.gov The 7α-methoxy group provides a steric shield, hindering the approach of β-lactamase enzymes to the hydrolyzable β-lactam ring. This resistance is a key factor in cefoxitin's effectiveness against many β-lactamase-producing organisms. patsnap.com The interaction between cefoxitin and the RTEM-2 β-lactamase results in the formation of a moderately stable acyl-enzyme, where the rate of hydrolysis is significantly slowed, effectively inhibiting the enzyme. documentsdelivered.com

While the 7α-methoxy group is crucial for β-lactamase resistance, its presence and modification also impact antibacterial activity. Studies on analogues where the 7α-methoxy group was replaced by other substituents revealed important SAR insights. Although substitutions with groups like ethoxy (-OC2H5), methylthio (-SCH3), cyano (-CN), or methyl (-CH3) maintained high stability against enzymatic hydrolysis, they also led to a significant reduction in antibacterial activity. nih.gov This decrease in efficacy was attributed to a reduced affinity for the target penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. nih.gov Therefore, the methoxy group at the 7α-position appears to provide an optimal balance between conferring β-lactamase stability and maintaining the necessary affinity for bacterial PBP targets. nih.gov

Table 1: Effect of 7α-Substituent on Cefoxitin Analogue Properties
7α-Substituentβ-Lactamase StabilityAffinity for Penicillin-Binding Proteins (PBPs)Overall Antibacterial Activity
-H (Analogue)Low (Rapidly hydrolyzed)HighLow (against β-lactamase producers)
-OCH3 (Cefoxitin)HighHighHigh
-OC2H5HighGreatly ReducedSignificantly Reduced
-SCH3HighGreatly ReducedSignificantly Reduced
-CNHighGreatly ReducedSignificantly Reduced
-CH3HighGreatly ReducedSignificantly Reduced

Influence of Substituents at the 3-Position on Activity Spectrum

The chemical nature of the 3-position substituent affects the reactivity of the entire molecule. SAR studies have shown that both the resonance and inductive electronic effects of the C-3 substituent influence the chemical reactivity of the β-lactam ring. nih.gov In contrast, for substituents attached to a methylene (B1212753) bridge at the 3-position (3'-position), only the inductive effect was found to significantly affect β-lactam reactivity. nih.gov The stability and leaving group potential of the R2 side chain can thus modulate the efficiency of PBP acylation, thereby impacting the compound's potency and spectrum of activity. Modifications at this position are a common strategy in the development of new cephalosporins to optimize their antibacterial profile.

Modifications of the Thienylacetyl Side Chain and Their Effects

The acylamino side chain at the 7-position of the cephem nucleus, known as the R1 side chain, is fundamental to the molecule's antibacterial spectrum and its recognition by bacterial enzymes. In (S)-Methoxy Cefoxitin, this is a 2-thienylacetyl group. nih.govasm.org This side chain is a primary determinant of the drug's affinity for the penicillin-binding proteins of various bacterial species.

Modifications to the R1 side chain can dramatically alter the antibiotic's spectrum of activity. The size, shape, and electronic properties of this side chain govern how effectively the antibiotic binds to the active site of its PBP targets. For instance, the structural similarity of R1 side chains between different β-lactam classes is a known factor in allergic cross-reactivity, which underscores the critical role of this moiety in molecular recognition. nih.govnih.gov A high degree of cross-reactivity is observed between penicillins and cephalosporins that share similar R1 side chains, as these molecules are recognized by the same IgE antibodies. nih.govnih.gov This principle of molecular recognition extends to bacterial targets; therefore, altering the thienylacetyl group—for example, by substituting the thiophene (B33073) ring or changing the linker—would be expected to modify the binding affinity for different PBPs, thereby narrowing or broadening the antimicrobial spectrum.

Computational Approaches to SAR Prediction and Optimization

Modern drug discovery increasingly relies on computational methods to predict and optimize the SAR of new compounds, reducing the time and expense of synthesizing and testing large numbers of molecules. nih.gov These in silico techniques are applied to understand and predict how structural modifications to a molecule like this compound would affect its biological activity.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a modified compound within the active site of a target protein, such as a PBP or a β-lactamase. beilstein-journals.org By calculating a "docking score," researchers can rank potential new analogues based on their predicted binding strength, prioritizing the most promising candidates for synthesis. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the drug-target complex over time. nih.gov This provides a dynamic view of the binding interaction, helping to assess the stability of the complex and identify key interactions that contribute to binding affinity. nih.gov

Binding Free Energy Calculations: Methods such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to provide more accurate estimates of binding affinity than docking scores alone. mdpi.com These calculations can be used to develop a computational workflow to predict how specific mutations in a target protein might confer drug resistance or how modifications to the drug could overcome that resistance. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to create a mathematical relationship between the chemical properties of a series of compounds and their measured biological activity. Once a reliable model is built, it can be used to predict the activity of new, unsynthesized analogues.

These computational tools allow for the rational design of novel cefoxitin analogues with potentially improved efficacy, better β-lactamase stability, or an optimized activity spectrum. beilstein-journals.org

Chemical Stability and in Vitro Degradation Pathways of S Methoxy Cefoxitin

Hydrolytic Stability under Various pH Conditions (In Vitro)

The hydrolytic degradation of (S)-Methoxy Cefoxitin (B1668866), like other β-lactam antibiotics, is significantly influenced by the pH of the aqueous medium. The primary mechanism of degradation involves the cleavage of the strained β-lactam ring. Studies on the parent compound, cefoxitin, have demonstrated that its stability is pH-dependent. nih.govnih.gov

In aqueous solutions, (S)-Methoxy Cefoxitin is expected to exhibit apparent first-order decomposition across a pH range of 3 to 9. nih.gov The maximum stability is observed in the pH range of 5 to 7. nih.gov Under these optimal pH conditions at 25°C, a 10% loss of activity for cefoxitin sodium is reported to occur in approximately two days. nih.gov Both acid-catalyzed and base-catalyzed hydrolysis contribute to the degradation outside of this optimal pH range, with base-catalyzed hydrolysis rates being significantly greater. nih.gov

The hydrolytic degradation process primarily targets the β-lactam, ester, carbamate (B1207046), and amide functional groups within the molecule. nih.gov The opening of the β-lactam ring is a key step in the loss of antibacterial activity.

Table 1: pH-Dependent Hydrolytic Stability of Cefoxitin in Aqueous Solution

pH RangeRelative StabilityPrimary Degradation Mechanism
3-4LowAcid-catalyzed hydrolysis
5-7HighMinimal spontaneous hydrolysis
8-9LowBase-catalyzed hydrolysis

Thermal Stability and Degradation Kinetics (In Vitro)

The thermal stability of this compound is crucial for its storage and handling. The physical form of the compound, whether amorphous or crystalline, plays a significant role in its thermal degradation profile. The crystalline form of cefoxitin sodium is considerably more stable than its amorphous counterpart. nih.gov

Thermal decomposition studies on cefoxitin sodium have shown that the degradation in the solid state follows biphasic, apparent first-order kinetics. nih.govresearchgate.net This is characterized by an initial rapid period of degradation followed by a slower decay phase. The initial rapid loss of the crystalline solid has been correlated with its water content. nih.gov It is recommended that this compound be protected from high temperatures during storage to maintain its biological efficacy. researchgate.net

Table 2: Thermal Degradation Kinetics of Cefoxitin

ParameterObservation
Kinetic ModelApparent first-order kinetics researchgate.net
Influence of Physical FormCrystalline form is more stable than amorphous form nih.gov
Decomposition ProfileBiphasic: initial rapid loss followed by a slower decay nih.gov
Influence of Water ContentInitial rapid degradation in crystalline solid is correlated with water content nih.gov

Photolytic Degradation Pathways

The susceptibility of this compound to degradation upon exposure to light is an important consideration for its formulation and packaging. While specific photolytic studies on this compound are not extensively documented, the photochemistry of other cephalosporins provides insights into potential degradation pathways. nih.gov

Photodegradation can be initiated by the absorption of light, leading to the formation of excited states that can undergo various chemical reactions. For β-lactam antibiotics, these reactions can include cleavage of the β-lactam ring, side-chain modifications, and the formation of various photoproducts. The presence of photosensitizers in a solution can also accelerate the degradation process.

Potential photolytic degradation pathways for this compound may involve:

Direct Photolysis: Absorption of photons leading to bond cleavage, particularly of the strained β-lactam ring.

Indirect Photolysis: Reaction with photochemically generated reactive species such as hydroxyl radicals, which can lead to oxidative degradation. researchgate.net

Given the potential for photolytic instability, it is advisable to protect solutions of this compound from light.

Identification of Degradation Products and Their Chemical Characterization

The identification of degradation products is essential for understanding the degradation pathways and ensuring the safety and efficacy of a drug product. The primary degradation of this compound, particularly under alkaline conditions, involves the opening of the β-lactam ring. researchgate.net

Several analytical techniques have been employed to separate, identify, and characterize the degradation products of cefoxitin. These include:

High-Performance Thin-Layer Chromatography (HPTLC) coupled with Mass Spectrometry (MS): This technique is used for the separation and identification of degradation products based on their mass-to-charge ratio. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for elucidating the detailed chemical structure of degradation products. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the loss of functional groups, such as the β-lactam carbonyl group, during degradation. researchgate.net

Under alkaline conditions, the degradation of cefoxitin sodium leads to the formation of an open-ring product. researchgate.net This is confirmed by the disappearance of the characteristic IR absorption band of the β-lactam carbonyl group and changes in the NMR spectrum. researchgate.net

Table 3: Identified Degradation Products of Cefoxitin and Characterization Methods

Degradation ConditionMajor Degradation ProductAnalytical Techniques for Characterization
Alkaline HydrolysisOpen-ring cefoxitinHPTLC/MS, ¹H-NMR, IR Spectroscopy researchgate.netresearchgate.net

Analytical Methodologies for S Methoxy Cefoxitin Research

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) stands as the primary chromatographic technique for the purity assessment and quantification of (S)-Methoxy Cefoxitin (B1668866), an impurity and derivative of the parent compound, Cefoxitin. jocpr.comresearchgate.net Given the polar and non-volatile nature of cephalosporin (B10832234) antibiotics, Gas Chromatography (GC) is generally not a suitable method without extensive derivatization. Reversed-phase HPLC (RP-HPLC) is the most common modality, offering robust and reproducible methods for separating (S)-Methoxy Cefoxitin from Cefoxitin and other related impurities. researchgate.netnih.gov

The development of a precise and accurate HPLC method is crucial for quality control in the manufacturing of Cefoxitin, ensuring that the levels of impurities like this compound are within acceptable limits. jocpr.com These methods typically employ a C18 or a phenyl-based stationary phase, which provides the necessary hydrophobicity to retain the analytes. jocpr.comresearchgate.net The mobile phase usually consists of a buffered aqueous solution and an organic modifier, such as methanol (B129727) or acetonitrile. jocpr.comresearchgate.net Gradient elution is often utilized to achieve optimal separation of a wide range of impurities with varying polarities. jocpr.com

Detection is most commonly performed using a UV detector set at a specific wavelength, typically around 254 nm, where the cephalosporin structure exhibits strong absorbance. jocpr.comresearchgate.netnih.gov Method validation is conducted according to International Conference on Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and specificity. researchgate.net

ParameterReported Conditions for Cefoxitin and Impurity AnalysisReference
Column (Stationary Phase) Shiseido ACR C18 (5 µm, 4.6 mm × 250 mm) jocpr.com
Zorbax SB Phenyl (5.0 µm, 150 mm x 4.6 mm) researchgate.net
Packing L1 (5- to 10-µm) newdruginfo.com
Mobile Phase A: 100 mmol/L NH4OAc, pH 5.9; B: Acetonitrile:Ethanol (15:7) (Gradient) jocpr.com
0.01M Sodium Dihydrogen Orthophosphate and Methanol (70:30 v/v) (Isocratic) researchgate.net
Flow Rate 1.0 mL/min jocpr.com
1.5 mL/min researchgate.net
Detection UV at 254 nm jocpr.comresearchgate.netnih.govnewdruginfo.com
Retention Time (Cefoxitin) 8.59 min researchgate.net
5.3 min nih.gov

This table presents a summary of typical HPLC conditions used for the analysis of Cefoxitin and its related impurities, which are applicable to this compound.

Spectroscopic Methods for Concentration Determination (e.g., UV-Vis Spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method employed for the determination of the concentration of this compound in solutions. This technique is based on the principle of light absorption by the molecule, specifically by the chromophores present in its structure, such as the β-lactam ring and the thiophene (B33073) ring. researchgate.net The method involves measuring the absorbance of a solution containing the compound at its wavelength of maximum absorption (λmax).

For quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution over a specific range. This linear relationship allows for the determination of the concentration of this compound in unknown samples by measuring their absorbance.

While direct UV-Vis spectrophotometry is useful for pure samples, its selectivity can be limited in the presence of other substances that absorb at similar wavelengths, such as the parent drug Cefoxitin or its other degradation products. researchgate.net In such cases, derivative spectrophotometry or more advanced chemometric methods may be applied to resolve the overlapping spectra and allow for accurate quantification. researchgate.net

ParameterReported Values for Cefoxitin AnalysisReference
Wavelength of Maximum Absorption (λmax) 231 nm
Solvent/Diluent Water researchgate.net
Linearity Range (Beer's Law) 10 - 50 µg/mL
4 - 36 µg/mL researchgate.net
Correlation Coefficient (R²) 0.999

This table summarizes key parameters for the UV-Vis spectrophotometric analysis of Cefoxitin, which would be foundational for developing a method for this compound.

Advanced Techniques for Metabolite Identification in Biological Systems (In Vitro)

The in vitro metabolic fate of this compound is investigated using advanced analytical techniques to identify potential metabolites formed by drug-metabolizing enzymes. bioivt.com This process is a critical step in drug development to understand the compound's biotransformation and to identify any potentially active or toxic metabolites. bioivt.comnih.gov The standard approach involves incubating the compound with various subcellular fractions or cell-based systems that contain key enzymes. nih.gov

Commonly used in vitro systems include:

Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I oxidative metabolism. nih.gov

Hepatocytes: These are whole liver cells that contain a full complement of both phase I and phase II (conjugative) drug-metabolizing enzymes, offering a more complete picture of metabolic pathways. nih.gov

Following incubation, the samples are analyzed, typically using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). nih.gov This powerful combination allows for the separation of the parent compound from its metabolites, followed by their detection and structural elucidation. nih.gov

High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements of both the parent ion and its fragment ions (MS/MS). nih.gov This data enables the determination of the elemental composition of metabolites and helps in pinpointing the exact site of metabolic modification (e.g., hydroxylation, demethylation, or conjugation). bioivt.comnih.gov By comparing the metabolic profile across different preclinical species and human-derived systems, researchers can identify human-specific metabolites, which is a key consideration for regulatory bodies. bioivt.com

Future Research Directions and Emerging Concepts

Development of Novel (S)-Methoxy Cefoxitin (B1668866) Derivatives with Enhanced Properties

The pursuit of novel (S)-Methoxy Cefoxitin derivatives is centered on augmenting its antibacterial spectrum, improving pharmacokinetic profiles, and overcoming existing resistance mechanisms. A significant area of research involves the synthesis of hybrid molecules that combine the cephamycin core with other pharmacophores to introduce additional mechanisms of action or to enhance affinity for bacterial targets.

One promising approach has been the design and synthesis of amphiphilic-cephalosporins. In a recent study, two series of these derivatives were created, with some compounds demonstrating notable activity against both Gram-positive and Gram-negative bacteria. nih.gov Structure-activity relationship (SAR) studies revealed that the length of the hydrophobic alkyl chain is a critical determinant of activity against Gram-negative organisms. nih.gov One particular derivative, compound 2d , exhibited high potency against drug-susceptible Staphylococcus aureus and, importantly, against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) of 0.5 and 2-4 μg/mL, respectively. nih.gov This compound also demonstrated a longer post-antibiotic effect (PAE) than vancomycin, a key antibiotic for treating MRSA infections. nih.gov

Further mechanistic studies of these novel derivatives indicated that their mode of action involves targeting penicillin-binding proteins (PBPs) to disrupt bacterial cell wall synthesis, leading to an accumulation of reactive oxygen species (ROS) in the bacteria. nih.gov Importantly, these compounds showed minimal propensity for inducing drug resistance and exhibited low toxicity in human cell lines. nih.gov

CompoundTarget OrganismMIC (μg/mL)Key Findings
2d Staphylococcus aureus (drug-susceptible)0.5High in vitro activity.
2d Methicillin-resistant Staphylococcus aureus (MRSA)2-4Effective against a key resistant pathogen.

This table summarizes the in vitro activity of a novel amphiphilic-cephalosporin derivative.

Exploration of Alternative Targets and Mechanisms of Action

While the primary mechanism of action for this compound and other β-lactams is the inhibition of penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis, emerging research is exploring potential alternative or secondary targets. This is particularly relevant in the context of resistance mediated by altered PBPs, such as PBP2a in MRSA.

A study on a PBP2-defective mutant of MRSA revealed an increased susceptibility to cephamycin-type antibiotics. nih.gov This suggests that in the absence of the primary resistance determinant (PBP2a, for which PBP2 is crucial for its function), other PBPs may become more critical for bacterial survival and, consequently, more effective targets for cephamycins. The study highlighted that cephamycins with a high affinity for PBP4 were particularly effective against this PBP2-defective MRSA strain. nih.gov This finding points towards a potential strategy where this compound or its derivatives could be used in combination with agents that inhibit PBP2 function, thereby unmasking the efficacy of the cephamycin against secondary targets like PBP4.

This line of inquiry opens up the possibility of developing this compound derivatives with tailored affinities for multiple PBPs, or for use in combination therapies that target different components of the cell wall synthesis machinery.

Addressing Evolving Resistance Patterns through Rational Design

The increasing prevalence of resistance, particularly through the production of β-lactamases and the expression of low-affinity PBPs like PBP2a in MRSA, necessitates a rational, structure-guided approach to the design of new this compound derivatives. Computational methods are becoming increasingly integral to this process, allowing for the in silico design and evaluation of novel compounds before their chemical synthesis.

A key mechanism of resistance to cefoxitin in MRSA is the presence of the mecA gene, which encodes for PBP2a. Mutations within this protein can lead to high-level resistance. A recent study employed molecular docking and molecular dynamics (MD) simulations to investigate the structural and functional effects of four specific mutations in PBP2a (E229K, E239R, G246K, and E447K) on cefoxitin binding. nih.gov The simulations revealed that these mutations can lead to unstable binding of cefoxitin, providing a molecular-level understanding of the resistance mechanism. nih.gov

This type of detailed structural and dynamic information is invaluable for the rational design of new this compound analogs. By understanding how resistance-conferring mutations alter the binding pocket of PBP2a, medicinal chemists can design derivatives with modified side chains that can overcome these changes. For example, new derivatives could be designed to form additional hydrogen bonds or hydrophobic interactions with the mutated PBP2a, thereby restoring binding affinity and antibacterial activity. This approach represents a shift from traditional trial-and-error synthesis to a more targeted and efficient strategy for developing next-generation cephamycins.

Resistance MechanismBacterial SpeciesKey Protein InvolvedStrategy for Rational Design
Altered Penicillin-Binding ProteinStaphylococcus aureus (MRSA)PBP2aDesign of derivatives that can overcome the structural changes in the binding site caused by resistance mutations.
β-lactamase productionVarious Gram-negative bacteriaVarious β-lactamasesDevelopment of derivatives with increased stability to hydrolysis by a broader range of β-lactamases.

This table outlines key resistance mechanisms and corresponding rational design strategies for novel this compound derivatives.

Advanced Computational and Biostructural Investigations

Advanced computational and biostructural techniques are providing unprecedented insights into the molecular interactions between this compound and its bacterial targets, as well as the mechanisms of resistance. These methods are crucial for guiding the rational design of more effective derivatives.

X-ray crystallography has been instrumental in visualizing the covalent complexes formed between β-lactam antibiotics and PBPs. A study determining the crystal structure of E. coli PBP5 in a covalent complex with cefoxitin at a resolution of 2.1 Å provided a detailed view of the binding interactions. nih.gov The structure revealed clear electron density for the covalent linkage to the active site serine, the 7α-methoxy group, and the majority of the dihydrothiazine ring. nih.gov Such high-resolution structural data allows for the precise mapping of the binding pocket and the identification of key amino acid residues involved in the interaction.

In addition to experimental techniques, computational approaches such as molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are being employed to study the dynamic nature of these interactions. One such study focused on the molecular interaction between cefoxitin and E. coli PBP5 using a QM/MM approach. nih.gov This method allows for a more accurate description of the electronic changes that occur during the acylation reaction. The complex was found to stabilize after 0.6 nanoseconds of MD simulation, providing insights into the stability of the enzyme-antibiotic adduct. nih.gov These computational methods can be used to predict the binding affinities and reaction energetics of novel this compound derivatives, thereby prioritizing the synthesis of the most promising candidates.

This table highlights the application of advanced computational and biostructural methods in the study of this compound.

Biotechnological Approaches for Production and Derivatization

Innovations in biotechnology offer promising avenues for both the production of the core cephamycin scaffold and the subsequent derivatization to create novel this compound analogs. Metabolic engineering of the producing organisms and the use of enzymatic and chemoenzymatic synthesis are key areas of focus.

This compound is derived from cephamycin C, which is naturally produced by Streptomyces species. nih.gov Metabolic engineering of these bacteria holds significant potential for enhancing the yield of cephamycin C. Strategies include the overexpression of key biosynthetic genes, the downregulation of competing metabolic pathways, and the optimization of fermentation conditions. nih.gov For instance, the manipulation of regulatory genes, such as those involved in nitrogen or phosphate (B84403) metabolism, can trigger a metabolic shift towards increased antibiotic production. nih.gov Furthermore, the activation of "silent" biosynthetic gene clusters within Streptomyces could lead to the discovery of novel cephamycin-like molecules with unique properties. nih.gov

Chemoenzymatic synthesis is emerging as a powerful tool for the diversification of the cephamycin scaffold. rjraap.comjocpr.commdpi.com This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. Enzymes can be used to perform specific modifications on the cephamycin core that are difficult to achieve through traditional chemical methods. For example, specific acylases could be engineered to attach novel side chains at the C-7 position, leading to the creation of a library of new this compound derivatives. This method offers a more environmentally friendly and efficient alternative to purely chemical synthesis, as it often requires milder reaction conditions and can reduce the number of synthetic steps. The development of novel enzymes through protein engineering and directed evolution will further expand the toolbox for the chemoenzymatic synthesis of next-generation cephamycins. jocpr.com

Q & A

Q. How does the methoxy group in (S)-Methoxy Cefoxitin influence its β-lactamase resistance and spectrum of activity?

The methoxy group at the 7α position of the cephamycin nucleus provides steric hindrance, blocking access of β-lactamase enzymes to the β-lactam ring, thereby enhancing resistance to enzymatic degradation. This structural feature broadens its spectrum against Gram-negative bacteria but reduces affinity for penicillin-binding proteins (PBPs) in Gram-positive bacteria, limiting activity against streptococci and staphylococci compared to non-methoxycephalosporins like cefuroxime .

Q. What standardized methodologies are recommended for detecting methicillin resistance using this compound in Staphylococcus aureus?

The cefoxitin disk diffusion test is a validated phenotypic method for detecting methicillin-resistant S. aureus (MRSA). Using a 30 µg cefoxitin disk on Mueller-Hinton agar, inhibition zones ≤21 mm (for MRSA) and ≥22 mm (for MSSA) correlate with mecA-mediated resistance. This method demonstrates superior sensitivity (97.3%) and specificity (100%) compared to oxacillin disk testing .

Q. How can researchers quantify this compound in biological matrices for pharmacokinetic studies?

A reversed-phase HPLC method with UV detection at 254 nm is widely used. Plasma or urine samples are spiked with an internal standard (e.g., 3-isobutyl-1-methyl xanthine), extracted, and eluted with a mobile phase of acetonitrile-phosphate buffer. The assay achieves a sensitivity limit of 1–2 mg/L, with retention times of 5.3 min (cefoxitin) and 7.5 min (internal standard), avoiding interference from common antibiotics .

Advanced Research Questions

Q. What experimental design considerations are critical when comparing cefoxitin and oxacillin disk diffusion tests for MRSA detection?

Researchers must standardize bacterial inoculum density (0.5 McFarland), agar plate thickness, and incubation conditions (35°C for 16–18 hours). Use Fisher’s exact test to analyze sensitivity/specificity differences, ensuring sample sizes are calculated to achieve statistical power (e.g., 48 specimens with balanced MRSA/MSSA groups). Discrepancies between phenotypic (cefoxitin resistance) and genotypic (mecA presence) results should be resolved via PCR .

Q. How do enzymatic kinetics explain this compound’s stability against BlaC β-lactamase in Mycobacterium tuberculosis?

Pre-steady-state kinetic assays using stopped-flow spectrophotometry reveal that BlaC hydrolyzes cefoxitin with acylation (k2k_2) and deacylation (k3k_3) rate constants of 0.12 s⁻¹ and 0.002 s⁻¹, respectively. The methoxy group’s steric effects slow acylation by 10-fold compared to meropenem, contributing to relative stability. Deuterium isotope effect studies further confirm rate-limiting steps in the catalytic mechanism .

Q. Why do some S. aureus isolates exhibit phenotypic resistance to cefoxitin but lack the mecA gene?

Discrepancies may arise from hyperproduction of β-lactamases, mutations in non-mecA PBPs (e.g., pbp4), or efflux pump activity. Researchers should combine automated systems (e.g., VITEK®2) with genotypic assays (PCR for mecA/mecC) and evaluate efflux mechanisms using inhibitors like carbonyl cyanide m-chlorophenylhydrazone (CCCP) in synergy tests .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on this compound resistance mechanisms?

  • Feasible: Use clinical isolates with well-characterized resistance profiles.
  • Novel: Investigate emerging resistance markers (e.g., mecB in CoNS).
  • Ethical: Adhere to biosafety protocols for handling MRSA.
  • Relevant: Align with clinical need for rapid AST methods in resource-limited settings. Example: A PICO framework could compare cefoxitin disk diffusion (Intervention) vs. PCR (Comparison) for MRSA detection accuracy (Outcome) in hospitalized patients (Population) .

Methodological Challenges and Contradictions

Q. What statistical approaches resolve contradictions in cefoxitin-based phenotypic resistance studies?

For AmpC-producing Enterobacter cloacae, use chi-squared or Fisher’s exact tests to correlate cefoxitin resistance (≤18 mm inhibition zone) with AmpC overproduction. Adjust significance thresholds (p<0.01p < 0.01) to account for multiple comparisons. Confounders like efflux pumps require multivariate logistic regression .

Q. How do structural modifications of this compound impact mammalian esterase stability?

Replacement of the C3 ester with a urethane group reduces hydrolysis by esterases, enhancing metabolic stability. Comparative studies using LC-MS/MS in hepatic microsomes can quantify degradation rates versus analogs like cefotetan, which lack this modification .

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